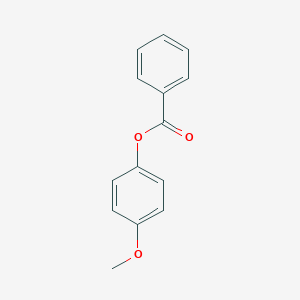

4-Methoxyphenyl benzoate

Description

Properties

CAS No. |

1523-19-9 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(4-methoxyphenyl) benzoate |

InChI |

InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

PMRMHHUTWZPFIY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Distinguishing Isomers: A Technical Guide to 4-Methoxyphenyl Benzoate and Phenyl 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic chemistry, isomerism presents a fascinating and often challenging aspect of molecular diversity. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit remarkably different physicochemical properties and biological activities. This guide provides an in-depth technical exploration of two such isomers: 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate. Both possess the molecular formula C₁₄H₁₂O₃, yet the seemingly subtle shift of a methoxy group between the phenol and benzoic acid-derived portions of the ester linkage imparts distinct characteristics that are critical for their application in fields ranging from materials science to drug development.

As a Senior Application Scientist, this guide is structured to provide not just a list of properties, but a causal understanding of why these differences arise. We will delve into their synthesis, spectroscopic differentiation, and the practical implications of their isomeric nature, grounded in authoritative scientific principles and literature.

The Isomeric Distinction: A Structural Overview

The core difference between 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate lies in the location of the methoxy (-OCH₃) group. This seemingly minor positional change has profound effects on the electron distribution within the molecules, influencing their polarity, reactivity, and interactions with their environment.

-

4-Methoxyphenyl benzoate: In this isomer, the methoxy group is attached to the phenyl ring originating from the phenol moiety. The ester is formed from benzoic acid and 4-methoxyphenol.

-

Phenyl 4-methoxybenzoate: Conversely, in this isomer, the methoxy group is positioned on the phenyl ring derived from the benzoic acid moiety. The ester is formed from 4-methoxybenzoic acid and phenol.

This fundamental structural variance is the cornerstone of all the differing properties we will explore.

Synthesis and Mechanistic Considerations

The synthesis of these isomers typically involves the esterification of the corresponding carboxylic acid and phenol. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. A common and efficient method is the Schotten-Baumann reaction, which involves the acylation of a phenol with a benzoyl chloride in the presence of a base.[1]

Synthesis of 4-Methoxyphenyl Benzoate

This synthesis proceeds via the reaction of benzoyl chloride with 4-methoxyphenol in the presence of a base, such as aqueous sodium hydroxide.

Reaction: Benzoyl Chloride + 4-Methoxyphenol --(NaOH)--> 4-Methoxyphenyl Benzoate + NaCl + H₂O

Mechanism: The mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the final ester product.

Synthesis of Phenyl 4-Methoxybenzoate

This isomer is synthesized by reacting 4-methoxybenzoyl chloride with phenol in the presence of a base.

Reaction: 4-Methoxybenzoyl Chloride + Phenol --(NaOH)--> Phenyl 4-Methoxybenzoate + NaCl + H₂O

Mechanism: The mechanism is analogous to the synthesis of its isomer. The base deprotonates phenol to form the phenoxide ion, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion affords the desired ester.

Spectroscopic Differentiation: Unveiling the Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers. The distinct electronic environments in 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate give rise to unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra provide clear distinguishing features. The chemical shift of the methoxy protons (-OCH₃) is a key indicator.

-

4-Methoxyphenyl benzoate: The methoxy protons appear as a singlet at approximately 3.81 ppm.[2] The protons on the methoxy-substituted ring are influenced by the electron-donating nature of the methoxy group and the deshielding effect of the ester's oxygen atom.

-

Phenyl 4-methoxybenzoate: The methoxy protons in this isomer also appear as a singlet, but typically at a slightly different chemical shift, around 3.88 ppm. The aromatic protons on the two rings also exhibit distinct patterns due to the different electronic environments.

¹³C NMR Spectroscopy: The carbon NMR spectra offer further confirmation of the isomeric structures. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings are particularly informative.

-

4-Methoxyphenyl benzoate: The carbonyl carbon (C=O) resonates at approximately 165.5 ppm. The carbon attached to the methoxy group appears around 157.3 ppm.[2]

-

Phenyl 4-methoxybenzoate: The carbonyl carbon is found at a similar position, around 164.9 ppm. The carbon attached to the methoxy group is typically observed at a slightly different chemical shift.

| Compound | ¹H NMR (CDCl₃) - OCH₃ (ppm) | ¹³C NMR (CDCl₃) - C=O (ppm) | ¹³C NMR (CDCl₃) - C-OCH₃ (ppm) |

| 4-Methoxyphenyl benzoate | ~3.81[2] | ~165.5[2] | ~157.3[2] |

| Phenyl 4-methoxybenzoate | ~3.88 | ~164.9 | Not explicitly found, but expected to be different |

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically appearing in the range of 1720-1740 cm⁻¹. The exact position of this peak can be subtly influenced by the electronic effects of the methoxy group's position. Additionally, the C-O stretching vibrations of the ester and ether linkages, as well as the aromatic C-H and C=C stretching and bending vibrations, contribute to the overall spectral fingerprint.[3][4] While the IR spectra may be quite similar, minor shifts in the carbonyl and C-O stretching frequencies can be used for differentiation with careful analysis.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers. Both compounds will exhibit a molecular ion peak (M⁺) at m/z 228, corresponding to their identical molecular weight.[3][4] However, their fragmentation patterns under electron ionization (EI) will differ due to the different bond stabilities and the influence of the methoxy group on the fragmentation pathways.

-

4-Methoxyphenyl benzoate: Key fragments would likely arise from the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a 4-methoxyphenoxy radical.

-

Phenyl 4-methoxybenzoate: Fragmentation would be expected to produce a 4-methoxybenzoyl cation (CH₃OC₆H₄CO⁺, m/z 135) and a phenoxy radical. The presence and relative abundance of these characteristic fragment ions are crucial for distinguishing between the two isomers.

Physicochemical Properties and Reactivity

The electronic disparity between the two isomers translates into differences in their physical and chemical properties.

Polarity and Solubility

The position of the electron-donating methoxy group influences the overall dipole moment of the molecules. This, in turn, affects their polarity and solubility in various solvents. While both are relatively nonpolar, subtle differences can be exploited in chromatographic separation techniques.

Hydrolysis Kinetics

The rate of hydrolysis of these esters is significantly influenced by the electronic nature of the substituent on the aromatic rings. The methoxy group, being electron-donating, affects the electrophilicity of the carbonyl carbon.

-

In phenyl 4-methoxybenzoate , the electron-donating methoxy group on the benzoyl ring decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. This generally leads to a slower rate of hydrolysis compared to an unsubstituted phenyl benzoate.[5]

-

In 4-methoxyphenyl benzoate , the methoxy group is on the phenoxy part. The electronic effect on the carbonyl carbon is less direct. However, the electron-donating group can influence the stability of the leaving group (the phenoxide).

Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it.[6] Therefore, it is expected that phenyl 4-methoxybenzoate would hydrolyze more slowly than 4-methoxyphenyl benzoate under basic conditions.

Applications and Implications of Isomerism

The choice between these two isomers is critical in various applications, as their distinct properties can lead to significant differences in performance.

Materials Science: Liquid Crystals

Benzoate esters are a well-known class of compounds used in the formulation of liquid crystals (LCs).[7][8] The shape, polarity, and polarizability of the molecule are crucial for the formation and stability of liquid crystalline phases. The difference in the position of the methoxy group in these isomers can alter the molecular geometry and intermolecular interactions, thereby influencing the transition temperatures and the type of mesophase formed. This makes the selection of the correct isomer critical for designing liquid crystal displays (LCDs) and other optical devices with specific properties.[9]

Drug Development and Prodrug Design

In medicinal chemistry, ester functionalities are often incorporated into drug molecules to create prodrugs.[1] These prodrugs can have improved bioavailability, solubility, or stability compared to the parent drug. The rate of hydrolysis of the ester bond is a critical parameter in prodrug design, as it determines the rate of release of the active drug in the body. The differential hydrolysis rates of 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate could be exploited to fine-tune the release profile of a therapeutic agent. For instance, if a slower, more sustained release is desired, the more stable phenyl 4-methoxybenzoate isomer might be preferred.

Conclusion

The cases of 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate serve as a compelling illustration of the profound impact of constitutional isomerism. While sharing the same molecular formula, the positional difference of a single methoxy group leads to a cascade of variations in their electronic structure, spectroscopic signatures, reactivity, and, ultimately, their suitability for specific applications. For researchers and professionals in drug development and materials science, a thorough understanding of these isomeric differences is not merely an academic exercise but a practical necessity for rational design and optimization. By leveraging the principles and analytical techniques outlined in this guide, scientists can confidently identify, differentiate, and strategically employ these isomers to achieve their desired outcomes.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl 4-methoxybenzoate | C14H12O3 | CID 346052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 8. intelcentru.ro [intelcentru.ro]

- 9. academic.oup.com [academic.oup.com]

Mesogenic core structure of 4-methoxyphenyl benzoate

An In-depth Technical Guide to the Mesogenic Core of 4-Methoxyphenyl Benzoate

Foreword

The study of liquid crystals, a state of matter elegantly poised between the ordered lattice of a solid and the chaos of an isotropic liquid, is foundational to numerous advanced materials and technologies.[1][2] Within this field, calamitic (rod-shaped) liquid crystals form the bedrock of applications such as liquid crystal displays (LCDs).[1][3] The 4-methoxyphenyl benzoate scaffold represents a quintessential mesogenic core—a rigid, elongated molecular unit whose derivatives are known to exhibit liquid crystalline phases.[4] This guide provides a comprehensive technical exploration of this core structure, intended for researchers, chemists, and materials scientists. We will deconstruct its molecular architecture, detail its synthesis and characterization, and elucidate the critical structure-property relationships that govern its mesogenic behavior. This document moves beyond simple protocols to explain the underlying scientific principles, offering a self-validating framework for the study and application of this important molecular building block.

The Molecular Architecture: Deconstructing the Mesogenic Core

The capacity of a molecule to form a liquid crystal phase is intrinsically linked to its shape and electronic structure. Calamitic mesogens are characterized by a high aspect ratio (length-to-breadth) and a rigid core, which promotes the anisotropic packing necessary for mesophase formation.[1][5] The 4-methoxyphenyl benzoate structure is a classic example, comprising three key components that work in concert:

-

Two Phenyl Rings: These aromatic rings provide the essential rigidity and linearity to the core. The delocalized π-electron systems within the rings contribute to intermolecular attractive forces (π-π stacking and van der Waals interactions) that stabilize the orientationally ordered liquid crystalline state.[5]

-

Central Ester Linkage (-COO-): This group connects the two phenyl rings, maintaining the overall linearity of the molecule. Its polarity and the dihedral angle it creates between the two rings are critical in determining the molecule's packing efficiency and, consequently, its thermal properties.[6]

-

Terminal Methoxy Group (-OCH₃): This terminal group contributes to the molecule's overall polarity and can influence intermolecular interactions. In more complex derivatives, terminal chains like alkoxy groups are crucial for modulating the stability and temperature range of the mesophase.[7][8]

The interplay between the rigid aromatic core and the influence of terminal groups is a central theme in the design of all calamitic liquid crystals.

Caption: Molecular structure of 4-methoxyphenyl benzoate.

Synthesis and Purification: A Validated Protocol

The synthesis of esters from phenols and acyl chlorides is a cornerstone of organic chemistry, with the Schotten-Baumann reaction being a widely used and robust method.[9][10] This reaction is particularly well-suited for synthesizing mesogenic esters due to its high efficiency and tolerance of various functional groups.[11]

Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of 4-methoxyphenyl benzoate from 4-methoxyphenol and benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride.[12]

Experimental Protocol:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH). The base is crucial as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which drives the reaction forward.[10][11]

-

Acylation: Cool the flask in an ice bath to control the exothermic reaction. Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirring solution. The use of a two-phase system (water and an organic solvent like dichloromethane, if preferred) is characteristic of Schotten-Baumann conditions, where the base neutralizes the HCl byproduct in the aqueous phase, while the product remains in the organic phase.[10][13]

-

Reaction: Allow the mixture to stir vigorously at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. If a biphasic system was not used initially, add an organic solvent such as ethyl acetate to extract the product. Wash the organic layer sequentially with 5% HCl solution (to neutralize any remaining NaOH), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[14]

Caption: Workflow for the synthesis of 4-methoxyphenyl benzoate.

Purification by Recrystallization

The purity of a liquid crystalline material is paramount; even small amounts of impurities can disrupt the delicate intermolecular forces that govern mesophase formation, leading to a depression of the clearing point and a broadening of phase transitions. Recrystallization is the gold standard for purifying solid organic compounds.

Protocol Justification: The choice of solvent is critical. An ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For many phenyl benzoate derivatives, a mixed solvent system like ethanol/hexane or ethanol/water is effective.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Characterization of the Mesogenic Core and its Derivatives

A multi-technique approach is essential to confirm the identity, purity, and mesomorphic properties of the synthesized material. For this guide, we will consider the characterization of a representative calamitic liquid crystal derived from the core, 4-pentylphenyl 4-methoxybenzoate , which is known to exhibit a nematic phase.[3][15]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpy changes associated with phase transitions.[7][16] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can identify the melting point (crystal to mesophase or isotropic liquid) and the clearing point (mesophase to isotropic liquid).[8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.[16]

-

Heating/Cooling Cycle: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.

-

Data Acquisition: Record the heat flow as the sample is heated and then cooled at the same rate. Phase transitions appear as endothermic peaks (on heating) or exothermic peaks (on cooling).

-

Analysis: The peak onset or peak maximum temperature is taken as the transition temperature (T). The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Table 1: Representative Thermal Data for a Calamitic Liquid Crystal Data presented is illustrative for a typical nematic liquid crystal derived from the 4-methoxyphenyl benzoate core.

| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, kJ/mol) |

| Crystal (Cr) → Nematic (N) | 45.0 | 48.2 | 20.5 |

| Nematic (N) → Isotropic (I) | 65.5 | 66.1 | 0.8 |

The Cr → N transition has a significantly larger enthalpy than the N → I transition. This is because the former involves breaking the positional order of the crystal lattice, while the latter only involves the loss of long-range orientational order.

Phase Identification: Polarizing Optical Microscopy (POM)

POM is a powerful and direct method for visualizing the anisotropic nature of liquid crystal phases.[17] When a birefringent material like a liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in a bright, often colorful image against a dark background.[18] Each liquid crystal phase has a characteristic optical texture.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

-

Observation: Heat the sample into the isotropic liquid phase, which will appear dark under crossed polarizers.

-

Cooling and Texture Identification: Slowly cool the sample. As it transitions into a mesophase, characteristic textures will appear. The nematic phase is often identified by a "Schlieren" texture, featuring dark brushes that correspond to points of singularity in the director field.[19][20]

-

Correlation with DSC: The temperatures at which these textural changes occur should correspond to the transition temperatures measured by DSC.

Caption: Workflow for mesophase analysis using POM.

Structural Confirmation: X-Ray Diffraction (XRD)

While POM confirms optical anisotropy, XRD provides definitive information about the molecular arrangement.[21] For a nematic phase, the XRD pattern is characterized by diffuse scattering features. A wide-angle diffuse arc indicates the average distance between molecules perpendicular to their long axes, confirming short-range positional order, while a lack of sharp, low-angle peaks confirms the absence of the long-range positional (layer) order found in smectic phases.[22][23]

Structure-Property Relationships: The Key to Material Design

The 4-methoxyphenyl benzoate core serves as an excellent platform for understanding how molecular modifications influence mesogenic properties.

-

Influence of Terminal Chains: Attaching flexible alkyl or alkoxy chains to the core is a primary strategy for tuning mesomorphic behavior. For a homologous series like 4-methoxyphenyl 4-alkoxybenzoates, increasing the chain length generally decreases the melting point but also affects the clearing point. An "odd-even" effect is often observed, where clearing points for derivatives with an even number of atoms in the terminal chain are higher than those for their odd-numbered neighbors. This is attributed to differences in how the chain conformation affects the overall molecular linearity and anisotropy.[7]

-

Impact of Lateral Substituents: Adding a substituent (e.g., a methyl or chloro group) to the side of one of the phenyl rings increases the breadth of the molecule.[8] This disrupts the close side-by-side packing of the mesogens, weakening the intermolecular forces. Consequently, lateral substitution almost always leads to a significant decrease in the clearing temperature and can even completely suppress mesophase formation.[8]

Conclusion

The 4-methoxyphenyl benzoate core is a foundational structure in the field of calamitic liquid crystals. Its rigid, linear geometry, conferred by its linked phenyl rings and ester group, provides the essential anisotropy required for the formation of mesophases. Through straightforward and reliable synthetic methods like the Schotten-Baumann reaction, this core can be readily functionalized, allowing for systematic investigations into structure-property relationships. Techniques such as DSC and POM are indispensable for characterizing the resulting thermal behavior and identifying the specific mesophases formed. A thorough understanding of how modifications to this core—such as the length of terminal chains or the presence of lateral substituents—impact molecular packing and phase stability is critical for the rational design of new liquid crystalline materials tailored for advanced applications in drug delivery, sensors, and next-generation display technologies.

References

- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).

- Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride - Benchchem. (n.d.).

- Schotten–Baumann reaction - Wikipedia. (n.d.).

- Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).

- [pex2] Nematic ordering detected via polarized optical microscopy. (n.d.).

- Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers. (2022, January 3).

- The world of liquid crystals as seen through X-ray diffraction - Laboratoire de physique des Solides. (n.d.).

- Structure-Property Relations: Calamitic Liquid Crystalline Materials - SlideServe. (2014, January 29).

- Characterization of Nematic Liquid Crystals at Microwave Frequencies - MDPI. (2020, December 3).

- 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. (n.d.).

- Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1).

- X-Ray Diffraction by Liquid Crystals - Taylor & Francis. (2011, April 20).

- X-Ray Diffraction Study of Nematic Smectic A and C Liquid Crystals - Google Books. (n.d.).

- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI. (2021, March 9).

- 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28).

- Materials and Phase Structures of Calamitic and Discotic Liquid Crystals - ResearchGate. (2016, January).

- Synthesis and Characterization of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate | Asian Journal of Chemistry. (2016, February 29).

- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines - Universidad de Granada. (n.d.).

- 7.3: X-ray Crystallography - Chemistry LibreTexts. (2022, August 28).

- ARTICLE TEMPLATE Characterising Nematic Liquid Crystals Using a Circular Patch Resonator - UCL Discovery. (n.d.).

- Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC. (n.d.).

- Full article: Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices - Taylor & Francis. (2011, June 14).

- Polarization Microscope Pictures of Liquid Crystals. (n.d.).

- Polarizing Optical Microscopic Characterization of Nematic Liquid Crystal Confined in Porous Silicon | Scientific.Net. (n.d.).

- 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)Benzoate | PureSynth. (n.d.).

- An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications - Benchchem. (n.d.).

- Liquid Crystal Materials - TCI Chemicals. (n.d.).

- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. (n.d.).

- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).

- (IUCr) Mesogenic 4-methoxyphenyl 4-hexyloxybenzoate. (n.d.).

- 4-methoxyphenyl benzoate - 1523-19-9, C14H12O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).

- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.).

- Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide - Benchchem. (n.d.).

- Synthesis and Novel Mesomorphic Properties of the Side-Chain Liquid Crystalline Polyacetylenes Containing Phenyl Benzoate Mesogens with Cyano and Methoxy Tails | Chemistry of Materials - ACS Publications. (n.d.).

- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (2025, August 10).

- 4-Pentylphenyl 4-methoxybenzoate >98% | CAS 38444-13-2 | Ossila. (n.d.).

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.).

- Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides - ResearchGate. (2025, October 14).

- Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules | Bentham Science Publishers. (2024, March 1).

- 4-Methoxyphenyl benzoate | Request PDF - ResearchGate. (2025, August 10).

- Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf - White Rose Research Online. (2025, January 13).

- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar. (n.d.).

- The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis - Benchchem. (n.d.).

- Purification and characterization of benzoate-para-hydroxylase, a cytochrome P450 (CYP53A1), from Aspergillus niger - PubMed. (2001, October 15).

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. PPT - Structure-Property Relations: Calamitic Liquid Crystalline Materials PowerPoint Presentation - ID:1426177 [slideserve.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate [mdpi.com]

- 15. ossila.com [ossila.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 19. webs.ucm.es [webs.ucm.es]

- 20. Polarizing Optical Microscopic Characterization of Nematic Liquid Crystal Confined in Porous Silicon | Scientific.Net [scientific.net]

- 21. tandfonline.com [tandfonline.com]

- 22. barron.rice.edu [barron.rice.edu]

- 23. X-Ray Diffraction Study of Nematic Smectic A and C Liquid Crystals - B. I. Ostrovskii - Google 圖書 [books.google.com.hk]

An In-depth Technical Guide to the Solubility of 4-Methoxyphenyl Benzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methoxyphenyl benzoate, a key consideration for its application in research, and drug development. Understanding the solubility of this aromatic ester in various organic solvents is paramount for formulation, purification, and analytical method development. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern its solubility and providing robust experimental protocols for its determination.

Understanding the Molecule: Physicochemical Properties of 4-Methoxyphenyl Benzoate

Before delving into its solubility, it is essential to understand the structural and electronic properties of 4-methoxyphenyl benzoate. It is an ester formed from benzoic acid and 4-methoxyphenol.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Melting Point | ~100 °C | [2] |

| XLogP3 | 3.6 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

The molecule possesses both polar and non-polar characteristics. The ester and methoxy groups introduce polarity and the capacity for hydrogen bond acceptance, while the two phenyl rings contribute to its non-polar, hydrophobic nature. The XLogP3 value of 3.6 indicates a significant lipophilic character, suggesting a preference for non-polar environments.[1]

The Fundamental Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 4-methoxyphenyl benzoate, the key intermolecular interactions at play are:

-

Van der Waals Forces: These are the primary forces of attraction between the non-polar phenyl rings of 4-methoxyphenyl benzoate and non-polar solvents like toluene and hexane.[4]

-

Dipole-Dipole Interactions: The polar ester and methoxy groups can engage in dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.[4]

-

Hydrogen Bonding: While 4-methoxyphenyl benzoate cannot donate hydrogen bonds, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors.[4][5] This allows for interaction with protic solvents like alcohols.

The balance of these interactions dictates the extent to which 4-methoxyphenyl benzoate will dissolve in a given solvent. A solvent that can effectively interact with both the polar and non-polar regions of the molecule will likely be a good solvent.

Quantitative Solubility of 4-Methoxyphenyl Benzoate

The following table summarizes the experimentally determined solubility of 4-methoxyphenyl benzoate in a range of common organic solvents at 25°C. This data provides a quantitative basis for solvent selection in various applications.

| Solvent | Solvent Type | Solubility (g/L) @ 25°C | Reference |

| Ethyl Acetate | Polar Aprotic | 246.96 | [6] |

| 1,4-Dioxane | Polar Aprotic | 253.71 | [6] |

| Tetrahydrofuran (THF) | Polar Aprotic | 164.07 | [6] |

| Methyl Acetate | Polar Aprotic | 141.01 | [6] |

| Acetonitrile | Polar Aprotic | 129.14 | [6] |

| 2-Butanone | Polar Aprotic | 68.94 | [6] |

| Toluene | Non-polar | 64.29 | [6] |

| Methanol | Polar Protic | 38.48 | [6] |

| Ethanol | Polar Protic | 33.91 | [6] |

| sec-Butanol | Polar Protic | 29.64 | [6] |

| n-Propanol | Polar Protic | 28.51 | [6] |

| n-Pentanol | Polar Protic | 25.95 | [6] |

| n-Butanol | Polar Protic | 25.37 | [6] |

| Dimethylformamide (DMF) | Polar Aprotic | 19.64 | [6] |

| Isopropanol | Polar Protic | 19.13 | [6] |

| Acetone | Polar Aprotic | 15.78 | [6] |

| Isobutanol | Polar Protic | 14.23 | [6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 14.12 | [6] |

| Ethylene Glycol | Polar Protic | 8.41 | [6] |

| n-Hexane | Non-polar | 2.17 | [6] |

| Water | Polar Protic | 0.03 | [6] |

Interpretation of Data:

The data clearly demonstrates that 4-methoxyphenyl benzoate exhibits the highest solubility in polar aprotic solvents like ethyl acetate and 1,4-dioxane. This can be attributed to the favorable dipole-dipole interactions between the solvent and the ester and methoxy groups of the solute. The solubility in polar protic solvents, such as alcohols, is moderate, suggesting that while hydrogen bonding occurs, it is less significant than the dipole-dipole interactions. The low solubility in the non-polar solvent n-hexane highlights the importance of the polar functional groups for solvation. Its near-insolubility in water is expected given its significant hydrophobic character.[6]

Experimental Determination of Solubility: A Self-Validating Protocol

For novel solvent systems or to confirm solubility under specific experimental conditions, a robust and reliable protocol for determining solubility is essential. The following equilibrium solubility method is recommended. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Objective: To determine the equilibrium solubility of 4-methoxyphenyl benzoate in a given organic solvent at a specified temperature.

Materials:

-

4-Methoxyphenyl benzoate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow:

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Rationale: Adding an excess of the solid ensures that the resulting solution is saturated, a prerequisite for determining equilibrium solubility.

-

Procedure: To a series of vials, add an excess amount of 4-methoxyphenyl benzoate (e.g., 50-100 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Rationale: Achieving a true equilibrium between the dissolved and undissolved solute is crucial for accurate solubility measurement. Agitation increases the surface area of the solid and facilitates the dissolution process, while constant temperature ensures that the solubility value is determined under defined conditions.

-

Procedure: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Sampling and Sample Preparation:

-

Rationale: It is critical to sample only the supernatant to avoid including undissolved solid, which would lead to an overestimation of solubility. Filtration removes any fine solid particles that may not have settled. Dilution is often necessary to bring the concentration of the analyte within the linear range of the analytical instrument.

-

Procedure: After the desired equilibration time, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the concentration into the working range of your analytical method.

-

-

Quantification:

-

Rationale: A validated analytical method, such as HPLC with UV detection, provides accurate and precise quantification of the dissolved solute. A calibration curve constructed with standards of known concentration is essential for this quantification.

-

Procedure: Analyze the diluted samples using a validated HPLC method. Construct a calibration curve by plotting the analytical response versus the concentration of a series of 4-methoxyphenyl benzoate standards of known concentration. Use the calibration curve to determine the concentration of 4-methoxyphenyl benzoate in the diluted samples.

-

-

Data Analysis and Validation:

-

Rationale: The self-validating nature of this protocol lies in the comparison of concentrations at different time points. If the concentration does not change between later time points (e.g., 48 and 72 hours), it provides strong evidence that equilibrium has been achieved.

-

Procedure: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. Compare the solubility values obtained at the different equilibration time points. If the values are consistent (e.g., within ±5%), equilibrium is considered to have been reached, and the average of these values can be reported as the equilibrium solubility. If the solubility continues to increase with time, further equilibration is required.

-

Factors Influencing the Solubility of 4-Methoxyphenyl Benzoate

Several factors can influence the solubility of 4-methoxyphenyl benzoate. Understanding these factors is crucial for controlling and predicting its behavior in different systems.

Caption: Factors influencing the solubility of 4-methoxyphenyl benzoate.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the intermolecular forces in the solid crystal lattice and promotes solvation.

-

Solvent Polarity: As demonstrated by the quantitative data, the polarity of the solvent plays a critical role. A good solvent will have a polarity that is well-matched to that of 4-methoxyphenyl benzoate, allowing for effective solvation of both its polar and non-polar regions.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the 4-methoxyphenyl benzoate molecules together in the solid state (the crystal lattice energy) must be overcome for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

-

Presence of Other Solutes: The presence of other solutes in the solvent can affect the solubility of 4-methoxyphenyl benzoate through common ion effects (if applicable) or by altering the overall properties of the solvent.

Conclusion

This technical guide provides a thorough understanding of the solubility of 4-methoxyphenyl benzoate in organic solvents. By combining quantitative data with a firm grasp of the underlying physicochemical principles and a robust experimental protocol, researchers, scientists, and drug development professionals can make informed decisions regarding the use of this compound. The provided data and methodologies serve as a valuable resource for optimizing formulation, purification, and analytical procedures involving 4-methoxyphenyl benzoate.

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem. (n.d.).

- CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica. (n.d.).

- 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)Benzoate | PureSynth. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.).

- 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 - PubChem - NIH. (n.d.).

- The Chemistry of Esters: Structure, Properties, and Applications - HSCprep. (2025, March 4).

- 4-Methoxyphenyl benzoate (CAS 1523-19-9) - Scent.vn. (n.d.).

- 4-methoxyphenyl benzoate - 1523-19-9, C14H12O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).

- 4-Pentylphenyl 4-methoxybenzoate >98% | CAS 38444-13-2 | Ossila. (n.d.).

- an introduction to esters - Chemguide. (n.d.).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- Properties of Esters - Chemistry LibreTexts. (2023, January 22).

- 4-Methoxyphenyl benzoate | Request PDF - ResearchGate. (2025, August 10).

- 4-Methoxybenzoic acid CAS#: 100-09-4 - ChemicalBook. (n.d.).

- Why is 4-methoxybenzoic acid non-polar? : r/chemistry - Reddit. (2019, May 5).

- 4-Methoxybenzyl alcohol 98 105-13-5 - Sigma-Aldrich. (n.d.).

- 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate - Echemi. (n.d.).

- 4-Methoxyphenyl 4-(3-Butenyloxy)benzoate | 76487-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Ethyl 4-methoxybenzoate | 94-30-4 - ChemicalBook. (2026, January 13).

- 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. (n.d.).

- Buy methyl 4-(4-methoxyphenyl)benzoate from JHECHEM CO LTD - Echemi. (n.d.).

- An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol - Benchchem. (n.d.).

- Solubility comparison in toluene. | Download Scientific Diagram - ResearchGate. (n.d.).

- 4-Methoxyphenyl-p-toluene-sulfonate | C14H13O4S- | CID 23047347 - PubChem. (n.d.).

- 4-METHOXYBENZALACETONE|3815-30-3 - LookChem. (n.d.).

- 4-methoxybenzyl alcohol - Registration Dossier - ECHA. (n.d.).

- 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate - Sigma-Aldrich. (n.d.).

- p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem - NIH. (n.d.).

- BENZOE TONKINENSIS (TENTATIVE). (n.d.).

- 4-Methoxyphenylacetone = 97 122-84-9 - Sigma-Aldrich. (n.d.).

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).

- 4-Methoxyphenylacetone | 122-84-9 - ChemicalBook. (2026, January 13).

- Plastic Additive Standards Guide. (n.d.).

Sources

Crystal Packing Modes of 4-Methoxyphenyl Benzoate: An In-Depth Technical Guide

Part 1: Executive Summary & Core Directive

Objective: This guide provides a rigorous structural analysis of 4-methoxyphenyl benzoate (4MPBA), focusing on its crystallographic signature, molecular conformation, and supramolecular assembly. It is designed for crystallographers, materials scientists, and solid-state chemists.

Significance: 4-Methoxyphenyl benzoate serves as a critical structural model for understanding the "ester linkage" geometry in liquid crystalline materials. Its packing mode—a hybrid of layered organization and herringbone aromatic interlocking—illustrates the competition between dipolar forces and steric requirements in benzoate derivatives.

Part 2: Crystallographic Architecture

Unit Cell & Space Group Metrics

The crystal structure of 4-methoxyphenyl benzoate is defined by an orthorhombic lattice. The absence of higher symmetry (like tetragonal or hexagonal) indicates that the packing is driven by anisotropic intermolecular forces rather than simple close-packing of spheres.

| Parameter | Value | Description |

| Crystal System | Orthorhombic | Three mutually perpendicular axes of unequal length. |

| Space Group | Pbca (No. 61) | Centrosymmetric; common for organic esters, allowing anti-parallel packing. |

| Z Value | 8 | Eight molecules per unit cell (one molecule per asymmetric unit). |

| Lattice Parameter | 14.303(1) Å | Defines the long axis of the layer structure. |

| Lattice Parameter | 6.4799(7) Å | Short axis; corresponds to the stacking direction of aromatic rings. |

| Lattice Parameter | 25.113(2) Å | Longest axis; accommodates the bilayer-like arrangement. |

| Unit Cell Volume | 2327.5(4) ų | Indicates efficient but not ultra-dense packing ( |

The "Conformational Lock"

A defining feature of 4MPBA is the torsion angle around the central ester linkage. Unlike flexible aliphatic chains, the benzoate core adopts a rigid "twisted" conformation to minimize steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the phenolic ring.

-

Dihedral Angle: The angle between the phenyl (benzoate) ring and the benzene (phenolic) ring is approximately 56.42(3)° .[1]

-

Implication: This non-planar geometry prevents simple

-

Part 3: Supramolecular Packing Dynamics

The packing of 4MPBA is not governed by strong hydrogen bonds (as it lacks -OH or -NH donors) but by a delicate balance of weak directional forces.

The Layered-Columnar Hybrid Model

The molecules organize into discrete layers parallel to the ac plane. Within these layers, the packing is hierarchical:

-

Primary Interaction (Columns): Molecules stack along the short b-axis (6.48 Å). This distance is too large for direct face-to-face

-stacking (usually ~3.4 Å), implying an offset or "slipped" stacking motif. -

Secondary Interaction (Layers): These columns pack side-by-side along the a and c axes, stabilized by C-H...O interactions.

Interaction Network

-

C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a trifurcated acceptor, interacting with aromatic C-H donors from neighboring molecules. These weak hydrogen bonds (

Å) form the "glue" that holds the layers together. -

C-H...

Interactions: The methyl protons of the methoxy group and the aromatic protons interact with the electron-rich

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly from single molecule to crystal lattice.

Caption: Hierarchical assembly of 4-methoxyphenyl benzoate, driven by steric locking and weak directional forces.

Part 4: Experimental Protocols

Synthesis (Schotten-Baumann Esterification)

This protocol ensures high purity, essential for growing single crystals suitable for X-ray diffraction.

Reagents:

-

4-Methoxyphenol (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (1.2 eq) or Triethylamine

-

Dichloromethane (DCM) (Solvent)

Workflow:

-

Dissolution: Dissolve 4-methoxyphenol in dry DCM in a round-bottom flask under inert atmosphere (

). -

Base Addition: Add pyridine dropwise at 0°C to act as an HCl scavenger.

-

Acylation: Slowly add benzoyl chloride dropwise. The reaction is exothermic; maintain temperature < 5°C.

-

Reflux: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated

(to remove acid), and finally brine. -

Drying: Dry over anhydrous

and evaporate solvent.

Crystallization Protocol (Slow Evaporation)

To obtain X-ray quality crystals (block or prism morphology):

-

Solvent Selection: Prepare a saturated solution of the crude solid in a 1:1 mixture of Ethanol and Ethyl Acetate .

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter to remove nucleation sites (dust). -

Evaporation: Place in a small vial. Cover with parafilm and poke 2-3 small holes.

-

Incubation: Store in a vibration-free environment at constant temperature (20-25°C).

-

Harvest: Clear, colorless crystals typically form within 3-5 days.

Caption: Step-by-step synthesis and crystallization workflow for isolating the Pbca polymorph.

Part 5: References

-

Gowda, B. T., Foro, S., Nayak, R., & Fuess, H. (2007). 4-Methoxyphenyl benzoate.[2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3406.

-

Source:

-

Relevance: Primary source for the Pbca crystal structure and unit cell parameters.

-

-

Adams, J. M., & Morsi, S. E. (1976). The crystal structure of phenyl benzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(5), 1345-1347.

-

Source:

-

Relevance: Comparative structural analysis of the parent compound, establishing the baseline for benzoate packing modes.[1]

-

-

Cambridge Structural Database (CSD) . Entry: 4-Methoxyphenyl benzoate.[2][3][5][6][7]

-

Source:

-

Relevance: Repository for crystallographic data files (CIF) used to validate bond lengths and angles.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. ossila.com [ossila.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. upload.wikimedia.org [upload.wikimedia.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Methoxyphenyl Benzoate

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxyphenyl benzoate, an important ester with applications in materials science and as an intermediate in organic synthesis. The primary method detailed is the Schotten-Baumann reaction, a robust and widely applicable procedure for the esterification of phenols.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and outlines essential safety, purification, and characterization techniques. The content is specifically tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

4-Methoxyphenyl benzoate is a key organic compound utilized in various research and development sectors. Its synthesis is a classic example of nucleophilic acyl substitution, providing a valuable pedagogical tool for understanding ester formation. The Schotten-Baumann reaction, first described in the 1880s, remains a highly effective method for preparing esters from phenols and acid chlorides due to its operational simplicity and generally high yields.[2] This reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

The causality behind the choice of the Schotten-Baumann conditions lies in the enhanced nucleophilicity of the phenoxide ion. Phenols are generally less reactive than alcohols in esterification reactions.[1] The presence of a base, such as sodium hydroxide, deprotonates the phenol to form the corresponding phenoxide ion, which is a significantly stronger nucleophile and readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.[1]

Reaction Mechanism and Rationale

The synthesis of 4-methoxyphenyl benzoate from benzoyl chloride and 4-methoxyphenol proceeds via a nucleophilic acyl substitution mechanism, specifically under Schotten-Baumann conditions.[3][4][5]

Step 1: Deprotonation of 4-methoxyphenol

The reaction is initiated by the deprotonation of 4-methoxyphenol by a base, typically sodium hydroxide (NaOH), to form the more nucleophilic 4-methoxyphenoxide ion.

Step 2: Nucleophilic Attack

The highly nucleophilic 4-methoxyphenoxide ion then attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[3][5]

Step 3: Reformation of the Carbonyl and Product Formation

The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This yields the final product, 4-methoxyphenyl benzoate. The liberated chloride ion combines with the sodium ion from the base to form sodium chloride.

The use of an aqueous base serves a dual purpose: it generates the more reactive phenoxide nucleophile and neutralizes the HCl produced during the reaction, preventing it from protonating the starting phenol and shutting down the reaction.[1]

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of 4-methoxyphenyl benzoate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 2.48 g | 20 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 2.81 g (2.3 mL) | 20 |

| Sodium Hydroxide (10% w/v) | NaOH | 40.00 | 25 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2.48 g (20 mmol) of 4-methoxyphenol in 25 mL of 10% aqueous sodium hydroxide solution. Cool the mixture in an ice bath to approximately 5-10 °C.

-

Addition of Benzoyl Chloride: While stirring vigorously, slowly add 2.3 mL (20 mmol) of benzoyl chloride to the cooled solution over a period of 5-10 minutes. A white precipitate of the product should begin to form.

-

Reaction: After the addition is complete, remove the flask from the ice bath and continue to stir the mixture vigorously at room temperature for 30 minutes.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM) and shake, venting frequently. Separate the organic layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with 20 mL of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization: Recrystallize the crude 4-methoxyphenyl benzoate from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the mass of the final product and calculate the percentage yield.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-methoxyphenyl benzoate.

Safety and Handling Precautions

Benzoyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid.[6][7][8][9] It reacts with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[8]

Sodium hydroxide is a corrosive solid and its solutions can cause severe burns. Handle with care and wear appropriate PPE.

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization of 4-Methoxyphenyl Benzoate

The identity and purity of the synthesized 4-methoxyphenyl benzoate (C₁₄H₁₂O₃) can be confirmed using various spectroscopic techniques.[10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of both the benzoate and the methoxyphenyl groups, as well as a singlet for the methoxy group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons.[12]

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹.

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Ensure vigorous stirring to facilitate mixing of the two phases. Increase reaction time. |

| Hydrolysis of benzoyl chloride | Add benzoyl chloride slowly to the cooled phenoxide solution. | |

| Loss of product during work-up | Ensure complete extraction with the organic solvent. Minimize the amount of solvent used for recrystallization. | |

| Oily Product | Impurities present | Ensure thorough washing with sodium bicarbonate to remove acidic impurities. Perform a second recrystallization. |

| No Precipitate Forms | Insufficient base | Check the concentration of the NaOH solution. |

| Inactive benzoyl chloride | Use fresh or properly stored benzoyl chloride. |

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of 4-methoxyphenyl benzoate from 4-methoxyphenol and benzoyl chloride. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently achieve high yields of the purified product. Proper characterization is crucial to confirm the identity and purity of the final compound.

References

- Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.

- SATHEE. Chemistry Schotten Baumann Reaction.

- Wikipedia. Schotten–Baumann reaction.

- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Loba Chemie. BENZOYL CHLORIDE AR.

- LASEC. (2005, July 28).

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoyl Chloride.

- Fisher Scientific.

- PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.

- ACS Publications.

- International Programme on Chemical Safety. (2000, April). ICSC 1015 - BENZOYL CHLORIDE.

- National Center for Biotechnology Information.

- ResearchGate. (2025, August 10).

- BenchChem. Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions.

- MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- NIST. NIST Chemistry WebBook: 4-Methoxyphenyl 4'-(3-butenyloxy)

- National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.

Sources

- 1. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdn.lasec.co.za [cdn.lasec.co.za]

- 8. nj.gov [nj.gov]

- 9. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 10. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Synthesis of 4-methoxyphenyl benzoate derivatives for NLO materials

Executive Summary

This guide details the synthesis, crystal growth, and characterization of 4-methoxyphenyl 4-nitrobenzoate , a prototypical "push-pull" organic chromophore for Non-Linear Optical (NLO) applications. Organic NLO materials are critical for optical signal processing, frequency doubling (SHG), and telecommunications due to their high response speeds and high laser damage thresholds compared to inorganic counterparts like KDP (Potassium Dihydrogen Phosphate).

This protocol focuses on the Donor-

Scientific Rationale & Design Principles

The D- -A Mechanism

The NLO efficiency of this derivative stems from intramolecular charge transfer (ICT).[1] Under an oscillating electromagnetic field (laser light), the electron cloud is easily polarized along the molecular axis from the donor (methoxy) to the acceptor (nitro).

-

Donor: 4-Methoxyphenol moiety (increases electron density).

-

Bridge: Benzoate ester (provides structural rigidity and conjugation path).

-

Acceptor: 4-Nitrobenzoic acid moiety (withdraws electron density).

Material Requirements

For a material to exhibit Second Harmonic Generation (SHG), it must satisfy two conditions:

-

Molecular Level: High molecular hyperpolarizability (

). -

Crystalline Level: Non-centrosymmetric packing (lack of inversion center).

Expert Insight: While the molecule itself is highly polarizable, 75% of organic dipoles crystallize in centrosymmetric space groups (canceling out NLO effects). The ester linkage in 4-methoxyphenyl benzoate introduces a "kink" in the molecule, which often disrupts centrosymmetric packing, favoring the formation of NLO-active crystals.

Experimental Protocol: Chemical Synthesis

Method: Schotten-Baumann Esterification Rationale: This method is preferred over Fischer esterification for phenols due to the low nucleophilicity of phenols. The use of an acid chloride with a base catalyst ensures high yield and irreversibility.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 4-Methoxyphenol | 124.14 | 1.0 | 1.24 g (10 mmol) | Nucleophile (Donor) |

| 4-Nitrobenzoyl Chloride | 185.56 | 1.1 | 2.04 g (11 mmol) | Electrophile (Acceptor) |

| Sodium Hydroxide (10%) | 40.00 | 2.5 | 10 mL | Base/Catalyst |

| Acetone/Water | - | - | 20 mL (1:1 v/v) | Solvent System |

Synthesis Workflow

Caption: Step-by-step Schotten-Baumann synthesis pathway for 4-methoxyphenyl 4-nitrobenzoate.

Detailed Procedure

-

Preparation: Dissolve 10 mmol of 4-methoxyphenol in 10 mL of 10% NaOH solution in a 100 mL round-bottom flask. The solution will turn slightly dark due to phenoxide formation.

-

Addition: Cool the flask to 0–5 °C. Dissolve 11 mmol of 4-nitrobenzoyl chloride in 10 mL of dry acetone. Add this solution dropwise to the phenoxide mixture over 15 minutes.

-

Critical Checkpoint: The reaction is exothermic. Maintain temperature <10 °C to prevent hydrolysis of the acid chloride.

-

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours. A thick precipitate (the ester) should form.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water with rapid stirring.

-

Workup: Filter the solid using a Buchner funnel. Wash the cake sequentially with:

-

10% NaHCO

(to remove unreacted acid). -

Cold water (to remove salts).[2]

-

Cold ethanol (small amount, to remove unreacted phenol).

-

-

Purification: Recrystallize from boiling ethanol. Slow cooling is essential to obtain pure, defect-free microcrystals for initial analysis.

Protocol: Single Crystal Growth (SESG Technique)

High-quality single crystals are required for advanced optical characterization.[3] We utilize the Slow Evaporation Solution Growth (SESG) method.

-

Solvent Selection: Prepare a saturated solution of the synthesized ester in Acetone:Methanol (3:1). This mixture provides optimal solubility and evaporation rate.

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter into a clean beaker to remove dust nuclei. -

Growth: Cover the beaker with perforated Parafilm (3–5 pinholes). Place in a vibration-free, constant temperature bath (25 °C).

-

Harvesting: Optical-quality crystals (transparent, defined facets) typically appear within 10–14 days.

Characterization & NLO Evaluation

Structural Confirmation

-

FTIR: Look for C=O stretch (ester) at ~1730 cm

and NO -

H NMR (CDCl

-

3.85 (s, 3H, -OCH

- 6.9–7.1 (d, 2H, phenol ring ortho to OMe)

- 8.2–8.4 (d, 4H, nitrobenzoate ring protons)

-

3.85 (s, 3H, -OCH

Kurtz-Perry Powder Technique (SHG Measurement)

This is the industry standard for screening NLO efficiency.

Setup Logic:

The sample is irradiated with a fundamental laser beam (

Caption: Schematic of the Kurtz-Perry SHG measurement setup.

Protocol:

-

Sample Prep: Grind the recrystallized sample and sieve into graded particle sizes (e.g., 100–150

m). Pack into a micro-capillary tube. -

Reference: Prepare a KDP (Potassium Dihydrogen Phosphate) sample of identical particle size.

-

Measurement: Irradiate with a Q-switched Nd:YAG laser (1064 nm, 10 ns pulse).

-

Analysis: Measure the intensity of the green light (532 nm) emission.

-

Efficiency Calculation:

-

Target: Values >1.0 indicate superior NLO performance to the standard.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure acetone is dry; keep reaction temp <5 °C during addition. |

| Oily Product | Incomplete crystallization | Use Ethanol/Water mixed solvent; scratch flask to induce nucleation. |

| No SHG Signal | Centrosymmetric Packing | Modify structure (e.g., add methyl group to phenol ring) to force asymmetry; try different recrystallization solvents (polymorphism). |

| Crystal Cracking | Evaporation too fast | Reduce number of pinholes in Parafilm; keep temperature constant. |

References

-

Kurtz, S. K., & Perry, T. T. (1968).[4][5] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[6][7][8][9] Journal of Applied Physics, 39(8), 3798–3813. Link

- Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. (Standard Reference for D- -A systems).

-

BenchChem. (2025).[3][10] Application Notes: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride via Schotten-Baumann Reaction.[11] Link

-

Thanuja, B., et al. (2012).[4] Growth and characterization of a new NLO material: 4-methoxy benzoin.[4][6][12] Photonics Letters of Poland, 4(1), 41-43.[4] Link

-

Suresh, S. (2013).[12] Studies on the Optical and Electrical Properties of 4-Methoxybenzoin NLO Single Crystal. Current Journal of Applied Science and Technology, 3(2), 340-349.[12] Link

Sources

- 1. upload.wikimedia.org [upload.wikimedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Growth and characterization of a new NLO material: 4-methoxy benzoin | Photonics Letters of Poland [photonics.pl]

- 5. semanticscholar.org [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 9. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. journalcjast.com [journalcjast.com]

Application Note: Functionalization of 4-Methoxyphenyl Benzoate for Polymer Synthesis

The following Application Note and Protocol Guide details the functionalization of 4-methoxyphenyl benzoate (4-MPB). This guide treats 4-MPB not merely as a final product, but as a versatile mesogenic scaffold for Liquid Crystalline Polymers (LCPs) and functional polyesters.

Executive Summary & Strategic Rationale

4-Methoxyphenyl benzoate (4-MPB) represents a classic "rigid rod" mesogen. However, in its native state, it is chemically inert regarding polymerization (capped by a methoxy group and a non-functionalized benzoyl ring). To utilize 4-MPB in high-performance polymer synthesis, it must be activated .

This guide outlines three distinct functionalization pathways to transform 4-MPB into reactive monomers:

-

Regioselective Bromination: Introduces a handle for Pd-catalyzed cross-coupling (Suzuki/Sonogashira), enabling the synthesis of extended liquid crystalline mesogens (e.g., biphenyl or tolane derivatives).

-

Photo-Fries Rearrangement: Converts the ester linkage into a hydroxy-ketone structure, creating self-stabilizing UV-absorbing monomers.

-

Chemoselective Demethylation: Deprotects the methoxy group to reveal a phenolic hydroxyl, converting the molecule into a reactive "AB-type" or "AA-type" monomer for polycondensation.

Chemical Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways from the parent 4-MPB scaffold.

Caption: Divergent functionalization pathways for 4-methoxyphenyl benzoate transforming it into reactive polymer precursors.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Mesogen Extension)

Objective: To introduce a bromine atom ortho to the methoxy group. The methoxy group is a stronger activator than the ester oxygen, directing electrophilic substitution to the 3-position of the phenolic ring (ortho to -OMe).[1]

Materials:

-

4-Methoxyphenyl benzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Ammonium Acetate (10 mol%, Catalyst)

Procedure:

-

Dissolution: Dissolve 10 mmol of 4-methoxyphenyl benzoate in 50 mL of acetonitrile in a round-bottom flask.

-

Catalyst Addition: Add ammonium acetate (1 mmol). This mild catalyst promotes the polarization of NBS without hydrolyzing the ester.

-

Bromination: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes to avoid exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product (3-bromo-4-methoxyphenyl benzoate) will appear as a less polar spot compared to the starting material.

-

Workup: Pour the mixture into 100 mL ice water. The product typically precipitates.[2] Filter the solid.[3][4][5][6]

-

Purification: Recrystallize from ethanol.

Why this works: The methoxy group directs the incoming bromine to the ortho position.[1][3] The ester group on the other ring is deactivating, preventing bromination on the benzoyl ring.

Protocol B: Fries Rearrangement (UV-Stabilizer Synthesis)

Objective: To rearrange the ester into a hydroxy-ketone.[7] This creates a 2-hydroxybenzophenone structure, which is the pharmacophore for UV absorption/dissipation in polymers.

Materials:

-

4-Methoxyphenyl benzoate (neat)

-

Aluminum Chloride (AlCl₃) (1.2 eq)

-

Chlorobenzene (Solvent, optional for lower temp) or Neat Melt

Procedure:

-

Preparation: In a dry flask under nitrogen, mix 4-methoxyphenyl benzoate (10 mmol) and anhydrous AlCl₃ (12 mmol).

-

Reaction (Melt Method): Heat the mixture to 120°C–140°C. The solid will melt and evolve gas (HCl complexation). Stir for 2 hours.

-

Note: The mixture will turn deep yellow/orange due to the formation of the aluminum complex.

-

-

Quenching: Cool to room temperature. Carefully add ice-cold dilute HCl (1M) to break the aluminum complex. This step is exothermic; add slowly.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

-

Isolation: Wash organic layer with brine, dry over MgSO₄, and evaporate.

-

Product: The major product is 2-hydroxy-4-methoxybenzophenone .

Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond. The acyl group cleaves (forming an acylium ion) and re-attaches at the ortho position of the phenol ring (thermodynamically favored due to chelation with the resulting hydroxyl group).

Protocol C: Chemoselective Demethylation

Objective: To cleave the methyl ether without hydrolyzing the ester linkage, yielding 4-hydroxyphenyl benzoate.

Materials:

-

4-Methoxyphenyl benzoate[8]

-

Aluminum Chloride (AlCl₃) (3.0 eq)

-

Ethanethiol (EtSH) or Dimethyl sulfide (DMS) (Excess)

-

Dichloromethane (Dry)

Procedure:

-

Setup: Perform in a fume hood (thiol stench). Dissolve 4-methoxyphenyl benzoate (5 mmol) in dry DCM (20 mL).

-

Reagent Preparation: Add EtSH (15 mmol) to the solution.

-